5-(1,3-Dithian-2-yl)pentan-2-one
Description
Contextual Significance of 1,3-Dithiane (B146892) Chemistry
The utility of 1,3-dithianes in organic synthesis is a cornerstone of modern chemical education and research. researchgate.net These cyclic thioacetals are not merely protecting groups for carbonyl compounds but are also instrumental in achieving transformations that would otherwise be challenging. researchgate.netbritannica.com
Historical Development of Dithiane Reactivity and Synthetic Applications
The chemistry of 1,3-dithianes gained significant prominence through the pioneering work of E.J. Corey and Dieter Seebach. libretexts.orgwikipedia.org Their research in the mid-20th century demonstrated that the C-2 proton of a 1,3-dithiane could be abstracted by a strong base, such as n-butyllithium, to form a stabilized carbanion. egyankosh.ac.inyoutube.com This discovery was transformative, as it allowed the carbon atom of a carbonyl group, which is typically electrophilic, to function as a nucleophile. youtube.comegyankosh.ac.in
This lithiated dithiane species can react with a wide array of electrophiles, including alkyl halides, epoxides, carbonyl compounds, and nitriles. slideshare.netscribd.com Subsequent hydrolysis of the resulting 2-substituted 1,3-dithiane regenerates the carbonyl group, effectively providing a method for the synthesis of aldehydes, ketones, α-hydroxy ketones, and other valuable structures. britannica.comyoutube.comscribd.com This synthetic sequence, often referred to as the Corey-Seebach reaction, has become a standard tool in the construction of complex organic molecules. britannica.com
The preparation of 1,3-dithianes themselves is typically achieved through the acid-catalyzed reaction of an aldehyde or ketone with 1,3-propanedithiol (B87085). scribd.comorganic-chemistry.orgwikipedia.org Various Lewis and Brønsted acids can be employed to facilitate this transformation. organic-chemistry.org
Principles of Umpolung Reactivity and Acyl Anion Equivalents
The concept of "umpolung," a German term for polarity reversal, was introduced by Seebach and Corey to describe the inversion of the normal reactivity of a functional group. wikipedia.orgegyankosh.ac.innumberanalytics.com In the context of carbonyl chemistry, the carbonyl carbon is inherently an electrophilic center due to the electronegativity of the oxygen atom. egyankosh.ac.in The conversion of a carbonyl group into a 1,3-dithiane allows for the reversal of this polarity. egyankosh.ac.innumberanalytics.com
The deprotonation of the 1,3-dithiane at the C-2 position generates a nucleophilic carbon, which is considered an "acyl anion equivalent." researchgate.netegyankosh.ac.inlibretexts.org An acyl anion itself is a synthetically inaccessible species. libretexts.org However, the 2-lithio-1,3-dithiane serves as a practical chemical equivalent, enabling the formation of carbon-carbon bonds at the former carbonyl carbon through nucleophilic attack. researchgate.netegyankosh.ac.in The stability of the dithiane-derived carbanion is attributed to the ability of the adjacent sulfur atoms to delocalize the negative charge, possibly involving their d-orbitals. researchgate.netscribd.com
This umpolung strategy has proven to be a powerful tool in retrosynthetic analysis, allowing chemists to disconnect target molecules in ways that are not feasible through traditional synthetic methods. egyankosh.ac.inethz.ch It provides a solution for the synthesis of 1,2-, 1,4-, and 1,6-dicarbonyl compounds and other structures that require a nucleophilic acyl unit. wikipedia.orgegyankosh.ac.in
Overview of Research Trajectories Pertaining to the Compound and its Analogs
Research involving 5-(1,3-dithian-2-yl)pentan-2-one and its analogs has primarily focused on their utility as building blocks in organic synthesis. The preparation of the title compound can be envisioned through the reaction of 1,3-propanedithiol with a precursor containing a 1,5-keto-aldehyde functionality.
Studies in this area often explore the scope and limitations of dithiane chemistry in the context of polyfunctional molecules. For example, investigations might focus on the chemoselective manipulation of the ketone in the presence of the dithiane, or vice versa. Furthermore, the development of new methods for the formation and deprotection of dithianes under mild conditions is an ongoing area of research that directly impacts the utility of compounds like this compound.
Analogous structures, where the length of the alkyl chain or the substitution pattern is varied, have also been synthesized to access a broader range of target molecules. The principles of dithiane chemistry and umpolung reactivity remain central to the synthetic strategies employing these versatile keto-dithiane building blocks.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 101033-09-4 |
| Molecular Formula | C9H16OS2 |
| Molecular Weight | 204.4 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(=O)CCCC1SCCCS1 |
| InChI Key | AAFCLZOCTVXBMG-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
CAS No. |
101033-09-4 |
|---|---|
Molecular Formula |
C9H16OS2 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
5-(1,3-dithian-2-yl)pentan-2-one |
InChI |
InChI=1S/C9H16OS2/c1-8(10)4-2-5-9-11-6-3-7-12-9/h9H,2-7H2,1H3 |
InChI Key |
AAFCLZOCTVXBMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC1SCCCS1 |
Origin of Product |
United States |
Advanced Reactivity and Mechanistic Studies of 5 1,3 Dithian 2 Yl Pentan 2 One
Umpolung Reactivity of the Dithianyl Moiety
The dithianyl group is instrumental in effecting an "umpolung," or polarity reversal, of the carbonyl carbon's reactivity. organic-chemistry.orgjk-sci.comwikipedia.org In a typical carbonyl compound, the carbon atom is electrophilic. However, by converting an aldehyde into a 1,3-dithiane (B146892), the corresponding carbon atom can be deprotonated to form a nucleophilic carbanion, effectively inverting its normal reactivity. organic-chemistry.orgwikipedia.org This strategy, known as the Corey-Seebach reaction, transforms the dithiane into a masked acyl anion equivalent. organic-chemistry.orgjk-sci.comwikipedia.org
The key step in harnessing the umpolung reactivity of the dithianyl group in 5-(1,3-dithian-2-yl)pentan-2-one is the generation of the 2-lithio-1,3-dithianyl anion. This is typically achieved by treating the dithiane with a strong base, most commonly n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures, such as -30 °C to -20 °C. organic-chemistry.orgwikipedia.orgresearchgate.net The acidity of the C-H proton at the 2-position of the dithiane ring (pKa ≈ 31) allows for its abstraction by the strong base, forming a stabilized carbanion. organic-chemistry.orgyoutube.com
This resulting 2-lithio-1,3-dithianyl anion is a potent nucleophile that can react with a wide array of electrophiles. organic-chemistry.orgjk-sci.com The nucleophilic carbon of the anion attacks the electrophilic center of another molecule, forming a new carbon-carbon bond. This reactivity is central to the utility of dithianes in constructing complex molecular frameworks. jk-sci.com
The Corey-Seebach reaction, utilizing the 2-lithio-1,3-dithianyl anion, is compatible with a broad range of electrophiles. jk-sci.comwikipedia.org This versatility allows for the synthesis of a wide variety of structures. After the reaction with an electrophile, the dithiane group can be hydrolyzed, typically using reagents like mercury(II) oxide, to unveil the carbonyl group. organic-chemistry.orgwikipedia.org
Table 1: Scope of Electrophiles in Corey-Seebach Reactions
| Electrophile Class | Specific Example | Product after Hydrolysis | Reference |
| Alkyl Halides | Benzyl bromide | α-Alkyl-ketone | wikipedia.orgwikipedia.org |
| Epoxides | Phenyl-epoxyethane | β-Hydroxy-ketone | wikipedia.orgwikipedia.org |
| Aldehydes & Ketones | Cyclohexanone | α-Hydroxy-ketone | wikipedia.orgwikipedia.org |
| Acyl Halides | Acyl chloride | 1,2-Diketone | wikipedia.org |
| Iminium Salts | Iminium salt | α-Amino-ketone | wikipedia.org |
| Esters | Ester | 1,2-Diketone | wikipedia.org |
| Arenesulfonates | Arenesulfonate | Ketone | wikipedia.org |
Despite its broad scope, the Corey-Seebach reaction has some limitations. The formation of the dithiane itself can sometimes be cumbersome, and the deprotection step to regenerate the carbonyl can be inefficient, especially for complex and sensitive molecules. organic-chemistry.orgwikipedia.org This has led to the development of alternative methods for carbonyl protection and umpolung strategies.
The stability of the 2-lithio-1,3-dithianyl carbanion is a key factor in its successful application. This stability is attributed to the presence of the two sulfur atoms. The greater polarizability of sulfur and the longer carbon-sulfur bond length, compared to oxygen in an acetal, contribute to the stabilization of the negative charge on the adjacent carbon. organic-chemistry.org It is important to note that d-orbitals are not considered to be significantly involved in this stabilization. organic-chemistry.org
The regioselectivity of the nucleophilic attack by the dithianyl anion is generally high. In reactions with α,β-unsaturated systems, 1,2-addition is often observed, though this can be influenced by reaction conditions and the specific substrates involved. For instance, in reactions with nitroarenes, the regioselectivity of the conjugate addition can be dependent on the substitution pattern of the dithiane and the reaction temperature. researchgate.net
Reactions of the Ketone Carbonyl Group
The ketone carbonyl group in this compound provides a second site for chemical modification, behaving as a typical electrophilic center.
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by a variety of nucleophiles. These reactions include additions of organometallic reagents (e.g., Grignard reagents, organolithium reagents) to form tertiary alcohols, and reduction with hydrides (e.g., sodium borohydride) to yield secondary alcohols.
Condensation reactions, such as the Wittig reaction, can be employed to convert the ketone into an alkene. This involves the reaction of the ketone with a phosphorus ylide.
The ketone function in this compound possesses α-protons on both sides of the carbonyl group, which can be removed by a suitable base to form an enolate. bham.ac.ukmasterorganicchemistry.com Enolates are powerful nucleophiles and are central to many carbon-carbon bond-forming reactions. bham.ac.uk
The choice of base and reaction conditions can influence the regioselectivity of enolate formation. A strong, sterically hindered base like lithium diisopropylamide (LDA) is often used to irreversibly form the kinetic enolate, which is the less substituted enolate. mnstate.edukhanacademy.org In contrast, weaker bases in protic solvents tend to favor the formation of the more stable, thermodynamic enolate.
Once formed, the enolate can react with various electrophiles, allowing for the functionalization of the α-carbon. masterorganicchemistry.commnstate.edu
Table 2: Functionalization of the Alpha-Carbon via Enolate Chemistry
| Electrophile | Reaction Type | Product | Reference |
| Alkyl Halide | Alkylation | α-Alkylated Ketone | mnstate.edu |
| Halogen (e.g., Br₂) | Halogenation | α-Halogenated Ketone | masterorganicchemistry.com |
| Aldehyde/Ketone | Aldol (B89426) Addition | β-Hydroxy Ketone | masterorganicchemistry.com |
It is important to note that under basic conditions, halogenation can lead to multiple additions of the halogen to the same α-carbon. masterorganicchemistry.com The presence of the dithiane moiety elsewhere in the molecule is generally stable to these conditions, allowing for selective reactions at the ketone's α-position.
Interplay Between the Dithiane and Ketone Functionalities
The presence of both a dithiane and a ketone within the same molecule opens up possibilities for selective transformations and complex reaction cascades. The differential reactivity of these two groups is the cornerstone of its synthetic utility.
Tandem Reactions and Cascades Involving Both Functional Groups
The dual functionality of this compound makes it an ideal substrate for tandem or cascade reactions, where a single set of reagents initiates a sequence of transformations involving both the dithiane and ketone groups. These reactions offer a powerful means of rapidly increasing molecular complexity from a relatively simple starting material.
For example, a reaction could be initiated at the ketone, such as an aldol condensation, followed by an intramolecular reaction involving the dithiane moiety. While specific examples for this compound are not extensively documented in readily available literature, the generation of β-keto 1,3-dithianes via double conjugate addition of dithiols to propargylic ketones is a known strategy. researchgate.net These masked 1,3-dicarbonyl systems can then be used to construct various functionalized heterocycles. researchgate.net This suggests the potential for intramolecular cyclizations or rearrangements in molecules like this compound, where the ketone and the carbon adjacent to the dithiane could participate in bond-forming events under the right conditions.
Oxidative Transformations and Radical Pathways
The sulfur atoms in the dithiane ring are susceptible to oxidation, leading to a range of interesting and useful transformations. These can proceed through various mechanisms, including ionic and radical pathways.
Aerobic Oxidation of Lithiated Dithianes to α-Sulfide Ketones and Orthothioesters
Lithiated dithianes are known to react with molecular oxygen. tuni.fi Studies on 2-aryl-2-lithio-1,3-dithianes have shown that exposure to air leads to an autooxidative condensation of three dithiane units to form novel products. tuni.fi The aerobic oxidation of lithiated benzaldehyde (B42025) dithioacetals yields α-sulfide ketones and orthothioesters, products analogous to those from 2-aryl-2-lithio-1,3-dithiane oxidations, suggesting a common autooxidative condensation mechanism. tuni.fi In the case of 2-alkyl-2-lithio-1,3-dithianes, oxidation can afford 1,2-diketone derivatives where one carbonyl remains protected as a dithiane. tuni.fi This outcome is thought to result from the attack of excess lithiated dithiane on a thioester intermediate. tuni.fi
| Lithiated Substrate Type | Major Oxidation Products |
| 2-Aryl-2-lithio-1,3-dithianes | Autooxidative condensation products |
| Lithiated benzaldehyde dithioacetals | α-Sulfide ketones, Orthothioesters |
| 2-Alkyl-2-lithio-1,3-dithianes | 1,2-Diketone derivatives (one carbonyl protected) |
Photochemical and Oxidative Deprotection Mechanisms of Dithianes
The dithiane group can be removed (deprotected) to regenerate the parent carbonyl compound under both photochemical and various oxidative conditions.
Photochemical Deprotection: The photoremoval of a dithiane protecting group can be achieved using a sensitizer (B1316253), such as thiapyrylium salts or benzophenone, and light. acs.orgresearchgate.netacs.org The mechanism involves a single electron transfer (SET) from the dithiane to the excited sensitizer, forming a dithiane radical cation. acs.orgresearchgate.netacs.orgnih.gov This radical cation is highly reactive and can undergo C-S bond cleavage to form a distonic radical cation. acs.orgnih.gov Studies have shown that the presence of oxygen is often required for good conversion yields, and the reaction is inhibited by radical scavengers. acs.orgnih.gov This suggests that a superoxide (B77818) anion, formed from the reaction of the sensitizer's radical anion with oxygen, plays a crucial role in the subsequent steps that lead to the carbonyl compound. acs.orgnih.gov
Oxidative Deprotection: A variety of oxidizing agents can cleave the dithiane group. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and bis(trifluoroacetoxy)iodobenzene are effective for this transformation. organic-chemistry.orgrsc.org The mechanism with DDQ is believed to involve an initial single-electron transfer from the electron-rich dithiane to DDQ. For dithianes with electron-donating groups, this can lead to the formation of thioesters alongside the desired aldehyde. rsc.org The deprotection with hypervalent iodine reagents like bis(trifluoroacetoxy)iodobenzene is particularly useful for sensitive molecules, such as alkaloids containing tertiary amines, as it proceeds under relatively mild, aqueous conditions. organic-chemistry.org Other oxidative methods utilize reagents like N-bromosuccinimide or even molecular iodine in the presence of an activator. bham.ac.uk
| Deprotection Method | Key Reagents/Conditions | Mechanistic Hallmark |
| Photochemical | Sensitizer (e.g., thiapyrylium, benzophenone), light, O₂ | Single Electron Transfer (SET) to form a dithiane radical cation. acs.orgresearchgate.netnih.gov |
| Oxidative (DDQ) | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Single Electron Transfer from dithiane to DDQ. rsc.org |
| Oxidative (Hypervalent Iodine) | Bis(trifluoroacetoxy)iodobenzene, aqueous conditions | Effective for labile substrates, proceeds under mild conditions. organic-chemistry.org |
| Oxidative (Halogen-based) | N-Bromosuccinimide (NBS), I₂ | Oxidation of sulfur atoms facilitates hydrolysis. bham.ac.uk |
Reactions with Unique Electrophiles (e.g., [1.1.1]Propellane)
The anion of 1,3-dithiane, generated by deprotonation with a strong base like n-butyllithium, is a potent nucleophile. youtube.comyoutube.com This nucleophilicity allows it to react with a wide range of electrophiles. A particularly interesting and more recent example is its reaction with [1.1.1]propellane.
[1.1.1]Propellane is a highly strained molecule that acts as a unique electrophile. The reaction of 2-aryl-1,3-dithiane anions with [1.1.1]propellane provides access to bicyclo[1.1.1]pentyl (BCP) substituted dithianes. nih.govsci-hub.senih.gov This transformation is significant as BCP moieties are increasingly recognized as valuable bioisosteres for phenyl groups in medicinal chemistry. nih.govsci-hub.se Computational studies (DFT calculations) suggest that this reaction proceeds via a two-electron pathway, where the dithiane anion acts as a nucleophile attacking the central bond of the propellane. nih.govsci-hub.se This addition furnishes the BCP-dithiane adducts in good to excellent yields. nih.govsci-hub.senih.gov The resulting products are robust and can be further transformed; for example, the dithiane can be deprotected to yield the corresponding BCP-ketone. nih.govsci-hub.se This reaction showcases the ability of the dithiane anion to engage with highly strained and unusual electrophiles, expanding its synthetic utility beyond traditional alkylating agents and carbonyl compounds. ccspublishing.org.cn
Strategic Applications of 5 1,3 Dithian 2 Yl Pentan 2 One As a Synthetic Intermediate
Role as a Versatile Synthetic Linchpin in Convergent Total Synthesis
In convergent synthesis, complex molecules are assembled from several independently prepared fragments, which are then coupled together in the final stages. This approach is often more efficient than linear synthesis for building intricate structures. Dithiane-containing fragments, such as 5-(1,3-dithian-2-yl)pentan-2-one, are quintessential "linchpins" in these strategies. A linchpin is a molecule that joins two or more other fragments together.
The utility of dithianes as linchpins is exemplified in anion relay chemistry (ARC), a powerful strategy for forming multiple bonds in a controlled sequence. In this methodology, the anion generated from a dithiane can react with an electrophile (like an epoxide), creating a new intermediate. A subsequent rearrangement, such as a Brook rearrangement, can transfer the anionic charge to a different part of the molecule, setting the stage for a second reaction with another electrophile. organic-chemistry.org This ability to sequentially connect different building blocks makes dithiane intermediates indispensable for the convergent assembly of complex natural products. researchgate.netuwindsor.ca The synthesis of the indole (B1671886) diterpenoids shearinine D and G, for instance, relies on the late-stage coupling of two complex fragments, a hallmark of convergent synthesis. researchgate.netuwindsor.ca
Utilization in Total Synthesis of Natural Products
The unique reactivity of dithiane intermediates has been harnessed for the total synthesis of numerous biologically active natural products. The ability to introduce a latent carbonyl group, which can be unveiled later in the synthesis, provides strategic flexibility that is crucial for navigating complex synthetic pathways. elsevierpure.com
Access to Macrocyclic Lactones and Polyketides (e.g., zearalenone, ambruticin (B1664839) J, biakamides)
Polyketides and the macrocyclic lactones derived from them are a major class of natural products with a wide range of biological activities. The synthesis of these molecules often requires the careful orchestration of multiple stereocenters and functional groups.
The application of dithiane coupling is a cornerstone in the synthesis of many macrocyclic structures. For instance, a highly convergent dithiane coupling was the key step used to construct the carbon skeleton of (+)-13-deoxytedanolide, a marine macrolide with significant antitumor activity. nih.gov Similarly, a dithiane intermediate was instrumental in the synthesis of the polyene macrolide antibiotic roflamycoin. elsevierpure.com While dithiane chemistry is a powerful tool for this class of molecules, its specific application in the total synthesis of the mycotoxin zearalenone or the biakamides using this compound is not prominently documented in recent literature, which often features alternative macrocyclization strategies. rsc.org
Application in Terpenoid and Alkaloid Synthesis (e.g., jatrophone, bertyadionol, lycoplanine A)
The structural diversity of terpenoids and alkaloids presents a significant challenge to synthetic chemists. Dithiane-based strategies have provided effective solutions for assembling the complex carbocyclic and heterocyclic cores of these molecules.
For example, synthetic efforts toward jatrophone , a complex diterpenoid, have explored the use of dithiane surrogates. In studies towards lathyrane diterpenes, a class of molecules related to jatrophanes, phosphonates containing a dithiane moiety were synthesized and evaluated as precursors for key transformations. researchgate.net This highlights the strategic consideration of dithianes as masked aldehydes, even if alternative routes are ultimately pursued.
The total synthesis of (–)-bertyadionol , another complex diterpene, also features the strategic use of dithiane chemistry. nih.gov A comprehensive review of the role of 1,3-dithianes in natural product synthesis confirms their application in constructing intermediates for bertyadionol. elsevierpure.com
While dithiane anions have been widely applied in the synthesis of various alkaloids, such as those in the Strychnos family, a specific, documented total synthesis of the Lycopodium alkaloid lycoplanine A using this compound or a similar fragment was not identified in the surveyed literature.
Precursor in the Synthesis of Complex Organic Molecules
Beyond the total synthesis of specific natural products, this compound and related dithiane structures serve as fundamental building blocks for a broader range of complex organic molecules, including key intermediates for pharmaceuticals and potentially for agrochemicals.
Pharmaceutical Intermediates and Scaffolds
The compound is recognized for its potential as a building block in the synthesis of biologically active molecules and has been explored for its use in drug development. nih.gov The dithiane coupling methodology has been explicitly used in unified strategies for the total synthesis of immunosuppressants. The successful application in synthesizing the ambruticin family, which possesses potent antifungal activity, further underscores the importance of dithiane intermediates in generating medicinally relevant scaffolds. elsevierpure.com The dithiane moiety's stability under various reaction conditions, followed by its mild conversion back to a carbonyl group, allows for its incorporation into synthetic routes aimed at producing pharmaceutical lead compounds.
Agrochemical Precursors
The development of novel agrochemicals, such as herbicides, insecticides, and fungicides, often requires the synthesis of new heterocyclic and carbocyclic scaffolds. The chemical functionalities present in this compound—a ketone and a protected aldehyde—make it a plausible starting point for constructing such structures. The ketone can be used as a handle for aldol (B89426) reactions, Wittig olefinations, or reductive aminations, while the dithiane can be deprotected and cyclized or further elaborated. While this chemical potential is clear, specific examples of this compound being used as a direct precursor in the synthesis of commercial agrochemicals are not widely reported in the surveyed scientific literature.
Building Blocks for Heterocyclic Systems
The unique bifunctional nature of this compound, possessing both a ketone and a masked carbonyl group in the form of a 1,3-dithiane (B146892), makes it a valuable precursor for the construction of complex heterocyclic systems. The dithiane moiety in such β-keto 1,3-dithianes serves as a latent 1,3-dicarbonyl system, which can be unraveled and manipulated to forge a variety of cyclic structures, particularly oxygen-containing heterocycles. organic-chemistry.org
A significant application of this molecular architecture is in the synthesis of spiroacetals, which are core structural units in numerous natural products. Research has demonstrated that β-keto 1,3-dithianes can be generated through methods like the double conjugate addition of 1,3-propanedithiol (B87085) to propargylic ketones. organic-chemistry.orguwindsor.ca These intermediates, which are structurally analogous to this compound, can undergo subsequent reactions to form complex heterocyclic frameworks.
For instance, a dithiane derivative, synthesized from a propargyl ketone, serves as a key intermediate in the formation of the AB spiroacetal unit of the spongistatins. uwindsor.ca The dithiane is first formed, and then subsequent removal of protecting groups under acidic conditions triggers a cyclization event to yield the desired spiroacetal. uwindsor.ca This strategy underscores the utility of the keto-dithiane motif in orchestrating complex cyclization cascades for the assembly of intricate heterocyclic targets.
Table 1: Synthesis of a Spiroacetal System via a Dithiane Intermediate This table illustrates a representative synthesis of a spiroacetal, a type of heterocyclic system, using a β-keto dithiane intermediate analogous to this compound.
| Step | Starting Material | Reagents | Intermediate/Product | Application |
| 1 | Propargyl Ketone | 1,3-Propanedithiol, NaOMe | β-Keto 1,3-Dithiane | Formation of the masked dicarbonyl system. uwindsor.ca |
| 2 | β-Keto 1,3-Dithiane | Acidic conditions (e.g., HF) | Spiroacetal | Deprotection and subsequent intramolecular cyclization to form the heterocyclic core. uwindsor.ca |
Contributions to the Development of New Organic Methodologies
The most profound contribution of the 1,3-dithiane functional group, and by extension this compound, to organic synthesis is the development of methodologies based on "umpolung," or polarity inversion. wikipedia.orgorganic-chemistry.org In typical carbonyl chemistry, the carbonyl carbon is electrophilic. The conversion of a carbonyl group into a 1,3-dithiane allows for the reversal of this reactivity. egyankosh.ac.in
This principle is central to the Corey-Seebach reaction. organic-chemistry.org The C-2 proton of the 1,3-dithiane ring is sufficiently acidic (pKa ≈ 30) to be deprotonated by a strong base, such as n-butyllithium. organic-chemistry.org This generates a stabilized carbanion, specifically a 2-lithio-1,3-dithiane, which acts as a potent nucleophile. wikipedia.orgorganic-chemistry.org This nucleophilic species is considered a "masked acyl anion," a synthon that is otherwise inaccessible directly from a carbonyl compound. egyankosh.ac.in
This umpolung strategy provides access to molecular architectures that are challenging to obtain through conventional methods, such as 1,2-dicarbonyl and α-hydroxy ketone products. organic-chemistry.org The lithiated dithiane can react with a wide array of electrophiles. Subsequent hydrolysis of the dithiane, often using reagents like mercury(II) salts, unmasks the functionality to reveal a carbonyl group in the final product. organic-chemistry.orgyoutube.com
The presence of a second, remote ketone in this compound offers advanced strategic possibilities. A synthetic sequence can be designed where the dithiane end of the molecule participates in an umpolung-based C-C bond formation, while the ketone at the other end is protected or participates in a separate, orthogonal transformation. This bifunctionality allows for the development of more convergent and efficient synthetic routes toward complex target molecules.
Table 2: Umpolung Reactivity of 1,3-Dithianes This table summarizes the reactions of lithiated 1,3-dithianes with various electrophiles, a key methodology enabled by compounds like this compound.
| Electrophile | Reagent Class | Product After Hydrolysis | Significance |
| Alkyl Halides (R-X) | Primary or Secondary Halides | Ketone (R-C(O)-R') | Formation of new ketones via C-C bond formation. egyankosh.ac.inyoutube.com |
| Aldehydes / Ketones | Carbonyl Compounds | α-Hydroxy Ketone | Synthesis of 1,2-oxygenated patterns not accessible via aldol reaction. organic-chemistry.orgegyankosh.ac.in |
| Epoxides | Oxiranes | β-Hydroxy Ketone | Ring-opening followed by hydrolysis to yield 1,3-hydroxy ketones. organic-chemistry.org |
| Acid Derivatives | e.g., Esters, Acyl Chlorides | 1,2-Diketone | Access to adjacent dicarbonyl functionalities. organic-chemistry.org |
Cutting Edge Analytical Techniques for Structural and Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Stereochemistry and Connectivity
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of "5-(1,3-Dithian-2-yl)pentan-2-one" in solution. It provides unambiguous evidence of the covalent framework by mapping the connectivity of proton (¹H) and carbon-¹³ (¹³C) atoms. Through-bond and through-space correlations establish the relative arrangement of atoms, which is fundamental to confirming the compound's identity and understanding its chemical behavior.
Two-dimensional (2D) NMR experiments are indispensable for deciphering the complex spin systems within "this compound". Each experiment provides a different layer of structural information.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For "this compound," a COSY spectrum would reveal correlations between adjacent protons in the pentan-2-one chain and within the 1,3-dithiane (B146892) ring, confirming the integrity of these structural fragments. researchgate.netemerypharma.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.netemerypharma.com This is a powerful tool for assigning the ¹³C signals based on the more readily assigned ¹H spectrum. It definitively links specific protons to their corresponding carbon atoms in the molecule. researchgate.netemerypharma.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about longer-range connectivity by showing correlations between protons and carbons that are separated by two or three bonds. emerypharma.com For instance, the methyl protons of the acetyl group would show a correlation to the carbonyl carbon (C=O). Similarly, the proton at the 2-position of the dithiane ring would show correlations to the adjacent methylene (B1212753) carbons in the ring and the first methylene carbon of the pentyl chain. emerypharma.com
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. NOESY is particularly valuable for determining stereochemistry and conformation. In "this compound," NOESY could show correlations between the axial and equatorial protons on the dithiane ring and between protons on the dithiane ring and the adjacent pentyl chain, providing insights into the preferred rotational conformation around the C-C bond connecting the two moieties. researchgate.net
A summary of expected 2D NMR correlations for "this compound" is presented below.
| Proton (¹H) Position | COSY Correlations (with ¹H at position) | HSQC Correlation (with ¹³C at position) | HMBC Correlations (with ¹³C at position) |
| H-1 (CH₃) | H-3 | C-1 | C-2 |
| H-3 (CH₂) | H-1, H-4 | C-3 | C-1, C-2, C-4 |
| H-4 (CH₂) | H-3, H-5 | C-4 | C-2, C-3, C-5 |
| H-5 (CH₂) | H-4, H-6 | C-5 | C-3, C-4, C-6 |
| H-6 (CH) | H-5, H-7 | C-6 | C-4, C-5, C-7, C-9 |
| H-7 (CH₂) | H-6, H-8 | C-7 | C-5, C-6, C-8, C-9 |
| H-8 (CH₂) | H-7 | C-8 | C-7, C-9 |
| H-9 (CH₂) | H-6, H-8 | C-9 | C-6, C-7, C-8 |
Note: This table represents hypothetical but expected correlations based on the known structure.
The 1,3-dithiane ring is known to exist in a chair conformation, which can undergo a ring-flipping process. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such conformational exchange processes. unibas.itunibas.it By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals for the axial and equatorial protons of the dithiane ring.
At low temperatures, the ring flip is slow on the NMR timescale, and distinct signals for the axial and equatorial protons would be observed. As the temperature is raised, the rate of the chair-to-chair interconversion increases. This causes the signals for the axial and equatorial protons to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures. unibas.it By analyzing the line shape at different temperatures, the rate constants for the ring flip can be determined, which in turn allows for the calculation of the activation energy (ΔG‡) for this conformational process. This provides quantitative insight into the flexibility of the dithiane ring system in "this compound".
Advanced Mass Spectrometry Techniques
Mass spectrometry is a key analytical tool that provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of "this compound" with very high precision (typically to within 5 ppm). This allows for the unambiguous determination of its elemental formula. Given the molecular formula C₉H₁₆OS₂, the expected monoisotopic mass can be calculated. The experimental measurement of this exact mass by HRMS serves as a primary confirmation of the compound's identity and purity.
Expected HRMS Data:
Molecular Formula: C₉H₁₆OS₂
Calculated Monoisotopic Mass: 204.0693 g/mol
Expected Ion: [M+H]⁺ (m/z 205.0771) or [M+Na]⁺ (m/z 227.0591)
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. nih.gov The fragmentation pattern provides a "fingerprint" of the molecule and allows for the identification of its constituent parts.
For "this compound," the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to induce fragmentation. The resulting product ion spectrum would likely reveal characteristic losses and cleavages, allowing for the confirmation of the pentan-2-one and 1,3-dithiane moieties.
Hypothetical Fragmentation Data for [M+H]⁺ (m/z 205.0771):
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |
| 205.0771 | 147.0559 | 58.0152 | Loss of acetone (B3395972) (C₃H₆O) |
| 205.0771 | 119.0355 | 86.0416 | Cleavage of the pentyl chain |
| 205.0771 | 105.0198 | 100.0573 | 1,3-Dithiane fragment |
| 205.0771 | 43.0184 | 162.0587 | Acetyl cation [CH₃CO]⁺ |
X-ray Crystallography for Solid-State Structure and Conformation
While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. If single crystals of "this compound" can be grown, this technique can provide definitive proof of its structure, including bond lengths, bond angles, and torsional angles.
Based on studies of related compounds containing a 1,3-dithiane ring, it is expected that the dithiane ring in "this compound" would adopt a chair conformation in the solid state. nih.govnih.gov The substituent at the 2-position, the pentan-2-one chain, would likely occupy an equatorial position to minimize steric hindrance. nih.gov The pentyl chain itself would likely adopt a low-energy, extended conformation. The crystal packing would be determined by weak intermolecular forces such as van der Waals interactions.
Below is a table of hypothetical, yet realistic, crystallographic data for "this compound," based on published data for analogous structures. nih.gov
| Parameter | Hypothetical Value |
| Chemical Formula | C₉H₁₆OS₂ |
| Formula Weight | 204.35 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~11.5 |
| b (Å) | ~17.6 |
| c (Å) | ~11.7 |
| β (°) | ~104 |
| Volume (ų) | ~2280 |
| Z | 8 |
| Calculated Density (g/cm³) | ~1.19 |
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetics of molecules like 5-(1,3-dithian-2-yl)pentan-2-one. mdpi.comrsc.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. mdpi.com
For this compound, DFT calculations can be used to optimize the molecular geometry, revealing bond lengths, bond angles, and dihedral angles of the most stable conformation. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be determined. The HOMO-LUMO gap is a crucial parameter, providing an indication of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.
Illustrative Data from Quantum Chemical Calculations
| Parameter | Calculated Value (Illustrative) | Method/Basis Set (Example) |
|---|---|---|
| Total Energy | -987.654 Hartree | B3LYP/6-311++G(d,p) |
| HOMO Energy | -6.23 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | -0.45 eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 5.78 eV | B3LYP/6-311++G(d,p) |
| Dipole Moment | 2.85 Debye | B3LYP/6-311++G(d,p) |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type. It is not based on a specific published study of this compound.
Molecular Dynamics Simulations of Reactivity and Conformational Landscape
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. youtube.comyoutube.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide a detailed picture of the conformational landscape and the initial stages of chemical reactions. ajchem-a.comnih.gov
For this compound, MD simulations can be employed to explore the different conformations accessible to the molecule at a given temperature. This includes the chair and twist-boat conformations of the 1,3-dithiane (B146892) ring, as well as the rotational isomers of the pentan-2-one side chain. acs.org The simulations can also provide information on the energy barriers between these different conformations, revealing the flexibility of the molecule. tandfonline.com
In the context of reactivity, MD simulations can be used to model the interaction of this compound with other molecules, such as solvents or reactants. nih.gov For example, simulations could be run to study the approach of a nucleophile to the carbonyl group or the deprotection of the dithiane ring in the presence of specific reagents. These simulations can help identify favorable interaction sites and provide insights into the initial steps of a chemical reaction. nih.gov
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanism of a chemical reaction requires identifying the reaction pathway and the structure of the transition state. google.com Computational methods can be used to model the entire reaction pathway, from reactants to products, and to locate the high-energy transition state that connects them. nih.govnih.gov
For reactions involving this compound, such as the deprotection of the dithiane ring to regenerate the parent carbonyl compound, transition state analysis can provide valuable mechanistic insights. acs.orgarkat-usa.orgasianpubs.orgorganic-chemistry.orgstackexchange.com Using quantum chemical methods, the geometry and energy of the transition state can be calculated. The presence of imaginary frequencies in the vibrational analysis confirms the identification of a true transition state.
The calculated energy of the transition state allows for the determination of the activation energy of the reaction, which is a key factor in determining the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. For instance, in the hydrolysis of a dithiane, computational studies can distinguish between a stepwise mechanism involving a carbocation intermediate and a concerted mechanism. nih.govnih.gov
Illustrative Transition State Parameters for Dithiane Hydrolysis
| Parameter | Calculated Value (Illustrative) | Method (Example) |
|---|---|---|
| Activation Energy (ΔG‡) | 25.5 kcal/mol | DFT (B3LYP) |
| Imaginary Frequency | -350 cm⁻¹ | DFT (B3LYP) |
| Key Bond Distance (C-S) in TS | 2.15 Å | DFT (B3LYP) |
Note: The data in this table is illustrative and represents typical values that would be obtained from transition state calculations for the hydrolysis of a 1,3-dithiane. It is not based on a specific published study of this compound.
Stereochemical Predictions and Stereoelectronic Effects
The stereochemistry of this compound is influenced by a variety of stereoelectronic effects. These are effects that arise from the spatial arrangement of orbitals and have a significant impact on the molecule's structure, stability, and reactivity. youtube.comnih.gov
In the 1,3-dithiane ring, a key stereoelectronic interaction is the anomeric effect. This refers to the stabilization that occurs when a lone pair on a heteroatom (in this case, sulfur) is anti-periplanar to an adjacent polar bond. This interaction influences the conformational preference of substituents on the dithiane ring.
For this compound, computational methods can be used to predict the preferred conformation of the pentanone side chain relative to the dithiane ring and to analyze the stereoelectronic interactions that govern this preference.
Emerging Trends and Future Research Directions
Sustainable and Green Chemistry Approaches in Dithiane Synthesis and Reactivity
In recent years, the principles of green chemistry have become a central theme in organic synthesis, and the preparation of dithianes is no exception. Traditional methods for dithioacetalization often involve harsh reaction conditions, hazardous reagents, and volatile organic solvents. Consequently, a significant research effort is being directed towards the development of more environmentally benign alternatives.
One promising avenue is the use of heterogeneous catalysts, such as zeolites, which offer advantages like reusability, reduced waste generation, and mild reaction conditions. For instance, various commercial and modified zeolites have demonstrated excellent catalytic activity for the thioacetalization of carbonyl compounds with thiols at room temperature and under solvent-free conditions rsc.org. The catalytic efficiency of these materials is attributed to their porous structure and the presence of both Brønsted and Lewis acid sites, which facilitate the reaction rsc.org.
Photocatalysis has also emerged as a powerful green tool in dithiane chemistry. Visible-light-mediated protocols are being developed for the synthesis and transformation of dithianes, often proceeding under mild, metal-free, and aerobic conditions semanticscholar.orgnih.gov. A notable example is a photocatalytic approach to the Corey-Seebach reaction that operates under redox-neutral and base-free conditions, thereby avoiding the use of strong organometallic bases and improving the atom economy of this classic transformation researchgate.net. These light-driven reactions not only reduce the environmental impact but also open up new avenues for selective functionalization.
Table 1: Comparison of Green Chemistry Approaches in Dithiane Synthesis
| Approach | Catalyst/Conditions | Key Advantages |
| Heterogeneous Catalysis | Zeolites (e.g., H-beta) | Reusable catalyst, solvent-free, mild conditions, high yields. |
| Photocatalysis | Visible light, organic dyes or metal complexes | Metal-free options, ambient temperature, use of clean energy source. |
| Microwave-Assisted Synthesis | Microwave irradiation | Rapid reaction times, improved yields, enhanced reaction control. |
| Solvent-Free Reactions | Grinding or neat conditions | Reduced solvent waste, simplified work-up procedures. |
Flow Chemistry and Automated Synthesis of Dithiane-Containing Compounds
The transition from batch to continuous flow manufacturing is a significant trend in modern organic synthesis, offering enhanced safety, scalability, and process control. Flow chemistry is particularly well-suited for the synthesis of dithiane-containing compounds, as it allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be critical for achieving high yields and selectivities researchgate.netuc.pt. The modular nature of flow systems also enables the telescoping of multiple reaction steps, thereby reducing the need for intermediate purification and minimizing waste uc.pt. While the application of flow chemistry to the synthesis of complex molecules is an active area of research, the principles have been successfully applied to related heterocyclic chemistries and hold great promise for dithiane synthesis.
In parallel, the automation of chemical synthesis is revolutionizing the discovery and development of new molecules. Automated platforms can perform a large variety of synthetic processes, enabling the rapid generation of compound libraries for applications such as drug discovery researchgate.netresearchgate.netnih.gov. The integration of automated synthesis with flow chemistry creates a powerful synergy for the high-throughput synthesis and screening of dithiane derivatives. This combination allows for the systematic exploration of a wide range of substrates and reaction conditions, accelerating the identification of novel compounds with desired properties.
Exploration of Novel Catalytic Transformations for Functionalization
The development of novel catalytic methods for the functionalization of the dithiane ring is a key area of ongoing research. Beyond its traditional role as a protecting group and in umpolung chemistry, the dithiane moiety is being explored as a directing group for C-H bond activation, opening up new possibilities for molecular diversification.
A significant advancement in this area is the use of transition metal catalysts, such as rhodium(III) complexes, to achieve direct amidation of unactivated C(sp³)–H bonds in alkyl dithianes nih.gov. This method utilizes the dithiane as a directing group to guide the catalyst to a specific C-H bond, enabling the introduction of nitrogen-containing functional groups with high selectivity nih.gov. Similarly, iridium-catalyzed enantioselective α-functionalization of 1,3-dithianes through allylic substitution has been reported, providing access to chiral dithiane-containing compounds that are valuable building blocks in organic synthesis researchgate.net.
Photoredox catalysis is also being harnessed to unlock new reactivity patterns for dithianes. For example, a photocatalytic Michael reaction has been developed where a dithiane 2-carboxylic acid, upon light irradiation in the presence of an iridium(III) complex, generates a 1,3-dithiane (B146892) radical capable of adding to various Michael acceptors researchgate.net. This transformation represents a formal photo-redox addition of a methyl radical and provides a versatile route to functionalized dithiane products researchgate.net.
Table 2: Examples of Novel Catalytic Transformations for Dithiane Functionalization
| Transformation | Catalyst System | Key Features |
| C(sp³)–H Amidation | Cp*Rh(III) complex | Direct functionalization of unactivated C-H bonds; dithiane as a directing group. |
| Enantioselective Allylic Substitution | Iridium complex with chiral ligand | Synthesis of optically active α-functionalized dithianes. |
| Photocatalytic Michael Addition | Iridium(III) phenyl-tetrazole complex | Generation of dithiane radicals for conjugate addition under mild conditions. |
| Base-Free Corey-Seebach Reaction | Decatungstate photocatalyst | Avoids strong organometallic bases, high atom economy. researchgate.net |
Bioactivity-Oriented Synthesis and Structure-Activity Relationship Studies of Dithiane Derivatives
The dithiane scaffold is a common feature in a variety of biologically active molecules and natural products. Its presence can influence the physicochemical properties and biological activity of a compound. Consequently, there is growing interest in the bioactivity-oriented synthesis of dithiane derivatives and the systematic investigation of their structure-activity relationships (SAR).
One notable example is the development of dithiane analogues of tiapamil, which have shown high activity in overcoming P-glycoprotein-mediated multidrug resistance (MDR) in cancer cells nih.gov. In these studies, the dithiane moiety was introduced as a key structural modification, and subsequent SAR studies revealed that both enantiomers of a specific dithiane analogue were potent MDR modulators nih.gov. This highlights the potential of the dithiane group to confer valuable pharmacological properties.
Future research in this area will likely focus on the design and synthesis of novel dithiane-containing compounds with tailored biological activities. This involves the strategic incorporation of the dithiane moiety into known pharmacophores or the development of entirely new classes of bioactive dithiane derivatives. The use of automated synthesis platforms will be instrumental in generating diverse libraries of these compounds for high-throughput screening and SAR studies. Understanding how modifications to the dithiane ring and its substituents affect biological activity will be crucial for the rational design of new therapeutic agents nih.govresearchgate.net.
Development of Advanced Functional Materials Utilizing Dithiane Scaffolds
The unique electronic and structural properties of the dithiane ring make it an attractive building block for the development of advanced functional materials. The sulfur atoms in the dithiane moiety can influence the optical and electronic properties of a material, and the conformational flexibility of the ring can impact its macroscopic properties.
Research in this area includes the synthesis of dithiane-based polymers and molecular systems with potential applications in optoelectronics and materials science nih.govchimia.chadvancedsciencenews.com. For instance, the incorporation of dithiane units into polymer backbones can modulate the material's refractive index, thermal stability, and charge transport properties. Additionally, dithiane-based photolabile systems are being explored for applications in areas such as controlled release and photolithography amanote.com.
The development of sulfur-containing polymers is a growing field, with applications ranging from biomedical devices to energy storage chimia.chresearchgate.net. The versatility of dithiane chemistry allows for the synthesis of a wide range of monomers that can be polymerized to create materials with tailored properties. Future research will likely focus on the design and synthesis of novel dithiane-containing polymers with enhanced performance characteristics for specific applications, such as flexible electronics, sensors, and biodegradable plastics.
Q & A
Basic Research Questions
Q. How can the structure of 5-(1,3-Dithian-2-yl)pentan-2-one be confirmed using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR spectra in CDCl. The dithiane protons (adjacent to sulfur) typically resonate upfield ( ppm) due to electron-withdrawing effects. The ketone carbonyl carbon appears at ppm in NMR .
- IR Spectroscopy : Identify C=O stretching () and C-S vibrations () .
- Mass Spectrometry : Fragmentation patterns (e.g., loss of the dithiane moiety) confirm molecular weight and structural motifs .
Q. What synthetic routes are effective for incorporating the 1,3-dithiane group into ketones like pentan-2-one?
- Methodological Answer :
- Dithiane Formation : React pentan-2-one with 1,3-propanedithiol under acidic conditions (e.g., BF·EtO) to form the dithiane ring via thioketalization. Purify via flash chromatography (e.g., n-pentane:EtO gradients) .
- Protection-Deprotection Strategies : Use the dithiane as a carbonyl-protecting group during multi-step syntheses, enabling selective reactivity at other functional groups .
Q. How can the iodoform test distinguish this compound from non-methyl ketones?
- Methodological Answer :
- The compound contains a methyl ketone group (COCH), which reacts with NaOI (iodine in NaOH) to form a yellow iodoform (CHI) precipitate. Non-methyl ketones (e.g., pentan-3-one) lack this group and yield no precipitate. Perform the test by adding NaOI to the compound and observing color change .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to assess how the dithiane’s sulfur atoms influence the ketone’s electrophilicity. Compare with crystallographic data (e.g., dihedral angles from related dithiane structures) to validate geometry .
- Reactivity Predictions : Model nucleophilic attack at the carbonyl carbon, accounting for steric hindrance from the dithiane ring .
Q. What strategies resolve contradictions in reaction yields during the synthesis of dithiane-functionalized ketones?
- Methodological Answer :
- Parameter Optimization : Vary reaction temperature, solvent polarity (e.g., EtO vs. THF), and catalyst loading (e.g., Pd-based systems) to improve yields. Use Design of Experiments (DoE) to identify critical factors .
- Byproduct Analysis : Employ GC-MS or HPLC to detect intermediates (e.g., thioketal byproducts) and adjust reaction stoichiometry .
Q. How does the 1,3-dithiane moiety influence stereoselectivity in asymmetric catalysis?
- Methodological Answer :
- Chiral Ligand Design : Incorporate the dithiane group into ligands (e.g., thioether-Pd complexes) to exploit sulfur’s lone pairs for enantiocontrol. Compare enantiomeric excess (ee) using chiral HPLC .
- Crystallographic Studies : Analyze crystal structures (e.g., bond angles and torsion strains) to rationalize stereochemical outcomes .
Q. What are the challenges in scaling up the synthesis of this compound for industrial research?
- Methodological Answer :
- Solvent Selection : Replace volatile solvents (e.g., EtO) with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety and scalability .
- Catalyst Recycling : Test immobilized catalysts (e.g., Pd on carbon) to reduce costs and waste .
Data Contradiction Analysis
Q. How to address discrepancies in reported NMR chemical shifts for dithiane-containing compounds?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
